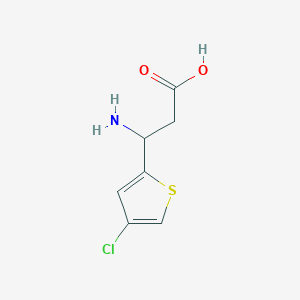

3-Amino-3-(4-chlorothiophen-2-yl)propanoic acid

Description

3-Amino-3-(4-chlorothiophen-2-yl)propanoic acid is a β-amino acid derivative featuring a propanoic acid backbone substituted at the β-position with an amino group and a 4-chlorothiophen-2-yl aromatic ring. The thiophene moiety distinguishes it from phenyl-based analogs, as sulfur-containing heterocycles often exhibit distinct electronic and steric properties. Its structural uniqueness lies in the combination of a chlorinated thiophene ring and the β-amino acid framework, which may influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name |

3-amino-3-(4-chlorothiophen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYZFBYIZVGGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-chlorothiophen-2-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorothiophene and glycine derivatives.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon or other transition metal catalysts.

Reaction Steps: The process may involve multiple steps, including halogenation, amination, and carboxylation reactions. For example, the chlorination of thiophene followed by amination with glycine derivatives can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(4-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the chlorinated thiophene ring to a non-chlorinated form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions may include the use of acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or dechlorinated thiophenes.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-Amino-3-(4-chlorothiophen-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound may be used in studies related to enzyme inhibition or as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxylic acid group allow the compound to form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The chlorinated thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Amino-3-(4-chlorothiophen-2-yl)propanoic acid and its analogs:

Key Observations:

- In contrast, bromine in the 4-Bromophenyl analog increases molecular weight and hydrophobicity (higher LogP) .

- Substituent Position : The 4-chloro group on thiophene may reduce steric hindrance compared to 2-chlorophenyl derivatives, possibly improving binding pocket compatibility in biological targets .

- Solubility Trends: Nitro and hydroxyl groups (e.g., in 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid) increase polarity but reduce LogP, whereas halogenated analogs exhibit lower aqueous solubility .

Biological Activity

3-Amino-3-(4-chlorothiophen-2-yl)propanoic acid is a synthetic compound belonging to the class of amino acid derivatives that features a propanoic acid backbone, an amino group, and a chlorinated thiophene ring. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.7 g/mol. The presence of both the thiophene ring and the amino acid structure enhances its reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound can interact with enzymes, potentially modulating their activity through competitive or non-competitive inhibition.

- Receptor Interaction : Its structural components allow it to bind with specific receptors, influencing signal transduction pathways.

- Antimicrobial Properties : Thiophene derivatives, including this compound, have shown promise in exhibiting antimicrobial activity against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A comparative analysis of its activity against multidrug-resistant strains reveals:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |

| Gram-negative bacteria (e.g., E. coli) | 8 - 64 µg/mL |

| Drug-resistant Candida species | 8 - 64 µg/mL |

These findings indicate the compound's potential utility in developing new antimicrobial agents targeting resistant strains .

Case Studies

-

Study on Antimicrobial Activity :

A study investigating the antimicrobial effects of various derivatives, including this compound, found that it effectively inhibited growth in several resistant bacterial strains. The introduction of specific substituents on the thiophene ring was shown to enhance its activity against Gram-positive and Gram-negative pathogens . -

Pharmacological Investigations :

Research focused on the pharmacological properties of thiophene derivatives has highlighted their ability to interact with biological macromolecules through hydrogen bonding and π-π interactions. This interaction is crucial for modulating protein functions and influencing cellular processes .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has potential applications in:

- Drug Development : As a scaffold for designing new antimicrobial agents.

- Therapeutics for Inflammatory Diseases : Due to its ability to modulate inflammatory pathways.

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-(4-chlorothiophen-2-yl)propanoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves stereoselective synthesis using protected amino acid precursors. For example, chiral starting materials (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) can be reacted with 4-chlorothiophene derivatives via nucleophilic substitution or coupling reactions. Post-synthesis, acidic deprotection (e.g., HCl in dioxane) yields the target compound. Purity optimization requires HPLC purification (C18 column, acetonitrile/water gradient) and characterization via NMR (to confirm absence of regioisomers) and mass spectrometry (to verify molecular weight) .

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?

- Methodological Answer : Solubility is assessed using shake-flask methods : dissolve the compound in incremental solvent ratios (e.g., water, DMSO, ethanol) at 25°C, followed by UV-Vis spectrophotometry or HPLC quantification. Stability studies involve incubating the compound in buffers (pH 1–12) and monitoring degradation via LC-MS over 24–72 hours. For example, analogues like (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid show high solubility in polar solvents (410 mg/mL in water) but instability under strongly acidic/basic conditions .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer : 1H/13C NMR resolves the chlorothiophene moiety (δ 6.8–7.2 ppm for aromatic protons) and the β-amino acid backbone. FT-IR confirms carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the exact mass (e.g., theoretical [M+H]+ for C₇H₇ClNO₂S: 204.02) .

Advanced Research Questions

Q. How does the chlorothiophene substituent influence the compound’s reactivity in peptide coupling or derivatization reactions?

- Methodological Answer : The electron-withdrawing Cl group on thiophene enhances electrophilicity, enabling amide bond formation via carbodiimide coupling (EDC/HOBt). However, steric hindrance may reduce coupling efficiency compared to phenyl analogues. For optimization, use microwave-assisted synthesis (50–80°C, 30 min) or activate the carboxylic acid with DMT-MM reagent . Monitor reaction progress via TLC (ninhydrin staining) .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

- Methodological Answer : QSAR models (e.g., SwissADME) predict logP (~1.5–2.0) and solubility (ESOL: ~0.35 logS). Molecular dynamics simulations assess BBB permeability; analogues with similar structures (e.g., 3-amino-3-(4-fluorophenyl)propanoic acid) show low BBB penetration due to high polarity (TPSA >80 Ų). Docking studies with CYP450 enzymes evaluate metabolic stability .

Q. How can discrepancies in reported solubility or stability data be resolved?

- Methodological Answer : Contradictions often arise from varied experimental conditions (e.g., pH, temperature). Replicate studies under standardized protocols (e.g., USP guidelines). For example, conflicting solubility values for similar compounds (e.g., 2290 mg/mL vs. 9.29 mg/mL in water) may stem from polymorphic forms or hydration states. Use XRPD to identify crystalline vs. amorphous phases .

Q. What strategies mitigate racemization during derivatization or prolonged storage?

- Methodological Answer : Store the compound at -20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis. During synthesis, use chiral catalysts (e.g., BINAP-ruthenium complexes) or low-temperature conditions (<4°C) to minimize racemization. Monitor enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.